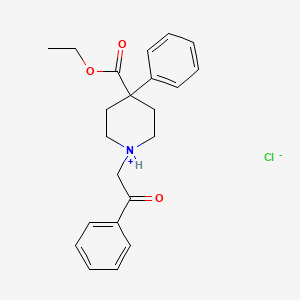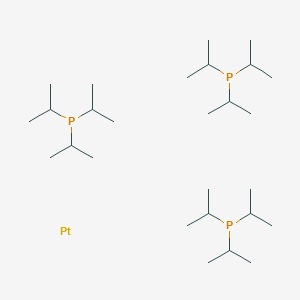
Platinum;tri(propan-2-yl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum;tri(propan-2-yl)phosphane is a coordination compound that features platinum as the central metal atom coordinated to three tri(propan-2-yl)phosphane ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of platinum;tri(propan-2-yl)phosphane typically involves the reaction of platinum precursors with tri(propan-2-yl)phosphane ligands. One common method is the reaction of platinum(II) chloride with tri(propan-2-yl)phosphane in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Platinum;tri(propan-2-yl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form platinum(IV) complexes.
Reduction: It can be reduced back to platinum(0) or platinum(II) states.
Substitution: The tri(propan-2-yl)phosphane ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand substitution reactions typically require the presence of a coordinating solvent and may be facilitated by heating.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum(IV) complexes, while substitution reactions can produce a variety of platinum complexes with different ligands .
Aplicaciones Científicas De Investigación
Platinum;tri(propan-2-yl)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of platinum-based drugs.
Medicine: Research is ongoing into its use as an anticancer agent due to its ability to interact with DNA and inhibit cell division.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes
Mecanismo De Acción
The mechanism by which platinum;tri(propan-2-yl)phosphane exerts its effects involves coordination to target molecules, such as DNA in biological systems. The platinum center can form covalent bonds with nucleophilic sites, leading to the inhibition of biological processes such as DNA replication. In catalytic applications, the compound facilitates the formation and breaking of chemical bonds through its ability to coordinate and activate substrates .
Comparación Con Compuestos Similares
Similar Compounds
Triisopropylphosphine: A similar ligand that forms coordination compounds with various metals.
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: Another phosphine ligand with similar steric and electronic properties
Uniqueness
Platinum;tri(propan-2-yl)phosphane is unique due to its specific coordination environment and the properties imparted by the tri(propan-2-yl)phosphane ligands. These ligands provide a large steric bulk and strong electron-donating ability, which can enhance the stability and reactivity of the platinum center compared to other phosphine ligands .
Propiedades
Número CAS |
60648-72-8 |
|---|---|
Fórmula molecular |
C27H63P3Pt |
Peso molecular |
675.8 g/mol |
Nombre IUPAC |
platinum;tri(propan-2-yl)phosphane |
InChI |
InChI=1S/3C9H21P.Pt/c3*1-7(2)10(8(3)4)9(5)6;/h3*7-9H,1-6H3; |
Clave InChI |
PZMAMIXVQQEOEM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)P(C(C)C)C(C)C.CC(C)P(C(C)C)C(C)C.CC(C)P(C(C)C)C(C)C.[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rel-N,N'''-[[(1R,3S,4S,6R)-4-[(aminoiminomethyl)amino]-6-[[4-[(aminoiminomethyl)amino]phenyl]amino]-1,3-cyclohexanediyl]bis(oxy-4,1-phenylene)]bisguanidine](/img/structure/B13777657.png)
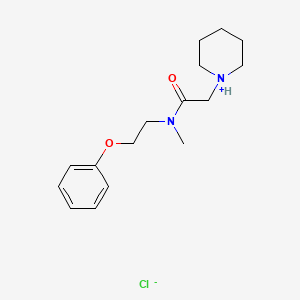
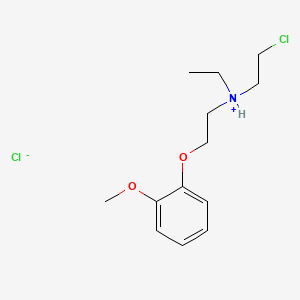
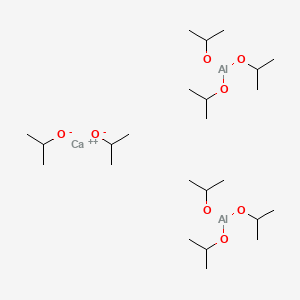
![1-methyl-2,3,9,9a-tetrahydro-1H-indeno[2,3-b]pyridin-1-ium-9-ol chloride](/img/structure/B13777687.png)
![2-Naphthalenesulfonic acid, 7-hydroxy-8-[(4-nitrophenyl)azo]-](/img/structure/B13777694.png)
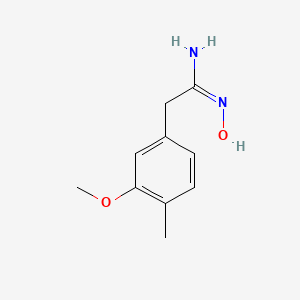
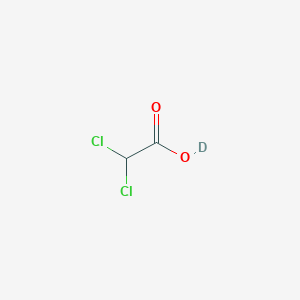
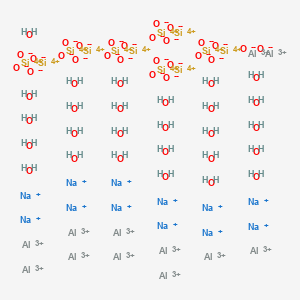
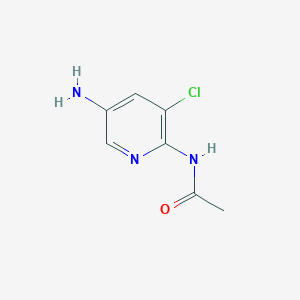
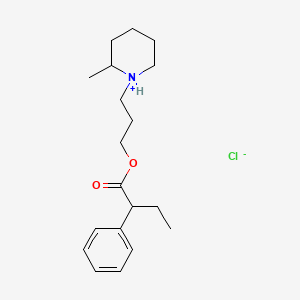
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B13777728.png)
![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13777741.png)
